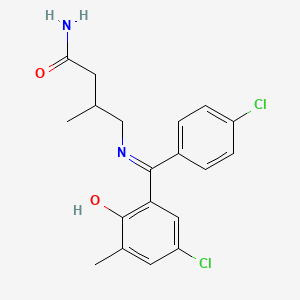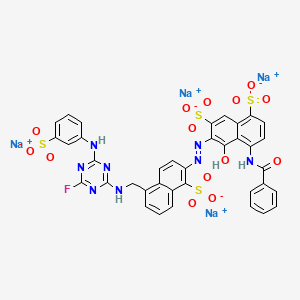
Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl- is a complex organic compound with a unique structure that includes a trioxabicyclo octane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- typically involves multiple steps. The key steps include the formation of the trioxabicyclo octane ring system, followed by the introduction of the phenyl and ethynyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or alkene.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound’s potential bioactivity could be explored for drug development. Its unique structure might interact with biological targets in novel ways, leading to new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism by which Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. In a materials science context, its unique structure could impart specific physical properties to the materials it is incorporated into.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other silanes with different substituents or other trioxabicyclo octane derivatives. These compounds would share some structural features but differ in their specific functional groups and, consequently, their properties.
Uniqueness
What sets Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- apart is its combination of the trioxabicyclo octane ring system with the phenyl and ethynyl groups. This unique combination of features could lead to novel properties and applications not seen in similar compounds.
Eigenschaften
CAS-Nummer |
108614-11-5 |
|---|---|
Molekularformel |
C20H28O3Si |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
trimethyl-[2-[4-[4-(2-methylpropyl)-2,6,7-trioxabicyclo[2.2.2]octan-1-yl]phenyl]ethynyl]silane |
InChI |
InChI=1S/C20H28O3Si/c1-16(2)12-19-13-21-20(22-14-19,23-15-19)18-8-6-17(7-9-18)10-11-24(3,4)5/h6-9,16H,12-15H2,1-5H3 |
InChI-Schlüssel |
KVJPNGHZTGCDJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















